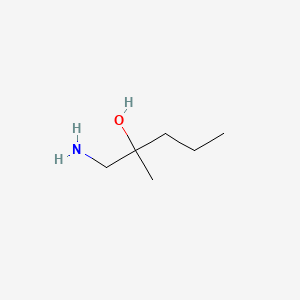

1-Amino-2-methylpentan-2-ol

Vue d'ensemble

Description

Synthesis Analysis

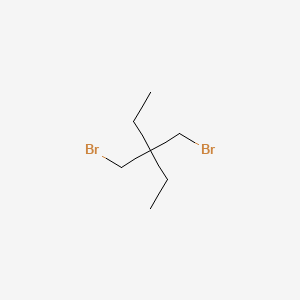

The synthesis of 1-Amino-2-methylpentan-2-ol and related compounds involves reactions like condensation and environmentally safe methods in water medium. For instance, aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which share structural similarities with 1-Amino-2-methylpentan-2-ol, can be synthesized by condensation reactions involving formaldehyde and secondary amines starting from 1-(propylsulfanyl)pentan-2-ol (Dzhafarov et al., 2010). Another method includes the reaction of amines with 1-bromopentanes in water, highlighting an eco-friendly approach (Talybov et al., 2010).

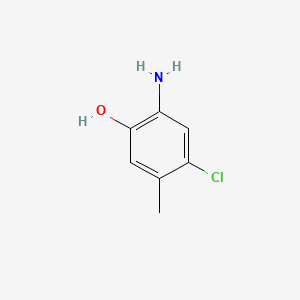

Molecular Structure Analysis

The molecular structure of 1-Amino-2-methylpentan-2-ol and its derivatives is commonly analyzed using spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds, aiding in understanding their chemical behavior and reactivity (Dzhafarov et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 1-Amino-2-methylpentan-2-ol derivatives include antimicrobial activities, highlighting their potential as additives in pharmaceuticals and lubricants. For example, aminomethyloxy derivatives have been tested for their antimicrobial properties, suggesting their utility in medicinal chemistry and industrial applications (Dzhafarov et al., 2010).

Applications De Recherche Scientifique

Biofuel Production

1-Amino-2-methylpentan-2-ol and its isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels. These isomers are natural by-products of microbial fermentations from amino acid substrates. Metabolic engineering of microbial strains has been developed to increase the production of these isomers, though the current production levels are not yet suitable for industrial applications. This research indicates potential for major breakthroughs in production efficiency for biofuel applications (Cann & Liao, 2009).

Chemical Synthesis and Extraction

The compound has been used in the selective extraction and separation of iron(III) from hydrochloric acid, demonstrating its utility in chemical processes. Iron(III) can be quantitatively extracted using 4-methylpentan-2-ol, showing its importance in specific chemical separation techniques (Gawali & Shinde, 1974).

Flavor and Aroma Studies

1-Amino-2-methylpentan-2-ol derivatives have been identified as potent aroma compounds in food studies. For example, 3-mercapto-2-methylpentan-1-ol, a related compound, was isolated from raw onions and found to contribute significantly to the flavor profile of cooked onions. This research highlights the compound's relevance in the food and flavor industry (Granvogl, Christlbauer, & Schieberle, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

1-amino-2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-6(2,8)5-7/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSELUEZGSGRXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-methylpentan-2-ol | |

CAS RN |

6969-37-5 | |

| Record name | 1-Amino-2-methyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

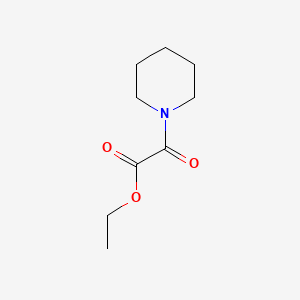

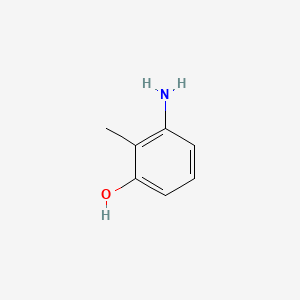

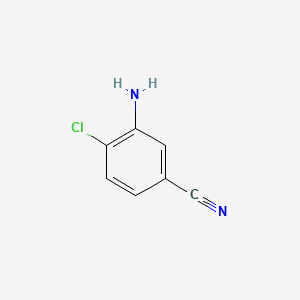

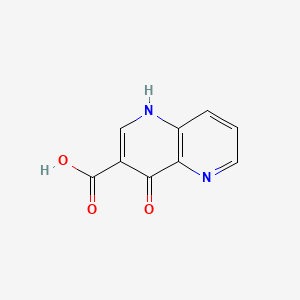

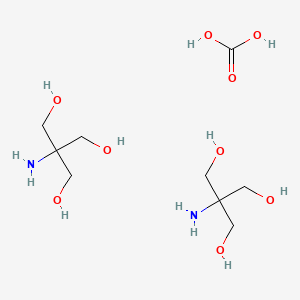

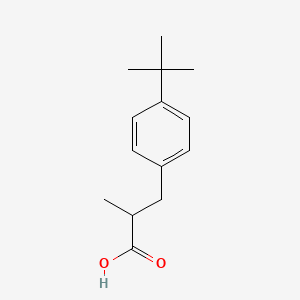

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)